molecular formula C13H14N2 B073106 Pyridine, 4-(4-dimethylaminophenyl)- CAS No. 1137-80-0

Pyridine, 4-(4-dimethylaminophenyl)-

Cat. No. B073106
CAS RN: 1137-80-0
M. Wt: 198.26 g/mol
InChI Key: JJCFKNYYQZDTMT-UHFFFAOYSA-N
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Patent
US08647827B2

Procedure details

N,N-dimethyl-4-(pyridine-4-yl)aniline (0.15 g, 7.6 mmols) was dissolved in acetonitrile (50 ml) and methyl iodide (4 ml) was added. The mixture was heated at reflux for 4 hrs then cooled to ambient temperature. IDT307 (0.17 g, 5 mmols) crystallized upon standing and was removed via filtration. 1H NMR (DMSO-d6) δ 3.40 (s, 6H), 4.25 (s, 3H), 6.92 (d, 2H), 8.06 (d, 2H), 8.38 (d, 2H), 8.80 (d, 2H).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.[CH3:16][I:17]>C(#N)C>[I-:17].[CH3:1][N:2]([CH3:15])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:10]=[CH:11][N+:12]([CH3:16])=[CH:13][CH:14]=2)=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
CN(C1=CC=C(C=C1)C1=CC=NC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
IDT307 (0.17 g, 5 mmols) crystallized
CUSTOM
Type
CUSTOM
Details
was removed via filtration

Outcomes

Product
Name
Type
Smiles
[I-].CN(C1=CC=C(C=C1)C1=CC=[N+](C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.